N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Description
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase is responsible for the oxidation of tyrosine, a process that leads to the formation of melanin, which is a pigment that gives color to our skin, hair, and eyes.
Mode of Action
The compound interacts with tyrosinase by inhibiting its activity . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine . This interaction results in a decrease in the production of melanin.
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to DOPAquinone, a key step in the melanogenesis pathway. This leads to a decrease in the production of melanin.
Result of Action
The result of the compound’s action is a decrease in the production of melanin . This can lead to a lightening of the skin color, as melanin is responsible for pigmentation. Therefore, this compound could potentially be used in the treatment of hyperpigmentation disorders or as a skin-whitening agent.
Biological Activity
N,N-Diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, exhibits various pharmacological properties that are relevant in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure: Thiazolidinone ring
- Substituents:
- A methoxyphenyl group
- A diethyl amide functionality
- A sulfanylidene moiety
This structural arrangement is believed to contribute significantly to its biological activity.
Antioxidant Activity
Thiazolidinone derivatives, including the compound in focus, have shown promising antioxidant properties. Research indicates that compounds within this class can scavenge free radicals and reduce oxidative stress. For example, studies have demonstrated that thiazolidinones exhibit antioxidant activity with effective concentrations (EC50) ranging from 1.128 to 2.489 mM . The presence of specific substituents, such as methoxy groups, can enhance this activity.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is well-documented. Recent studies have highlighted their efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). Notably, certain derivatives have demonstrated IC50 values in the low micromolar range (e.g., 1.27 µM for some compounds), indicating potent inhibitory effects on cancer cell proliferation .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
18 | MCF-7 | 1.27 | Induces apoptosis |
19 | MCF-7 | 1.50 | Inhibits AKT/mTOR |
20 | MCF-7 | 1.31 | Reduces VEGF levels |
Anti-inflammatory and Analgesic Effects
Thiazolidinones also exhibit anti-inflammatory and analgesic properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism: The compound likely interacts with reactive oxygen species (ROS), reducing oxidative damage in cells.
- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, leading to apoptosis through the modulation of key signaling pathways such as PI3K/AKT.
- Inflammatory Pathway Modulation: By inhibiting pro-inflammatory cytokines, it can alleviate symptoms associated with inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazolidinone derivatives:
- El-Kashef et al. (2020) synthesized a series of thiazolidinones and evaluated their anticancer activity against breast cancer cells. They found that specific derivatives significantly inhibited cell proliferation through apoptosis induction without affecting normal cells .
- Verma et al. reported on the antioxidant activity of a related thiazolidinone derivative, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases .
Properties
IUPAC Name |
N,N-diethyl-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-19(5-2)16(21)10-11-20-17(22)15(25-18(20)24)12-13-6-8-14(23-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNODCCFMEIWFRE-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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